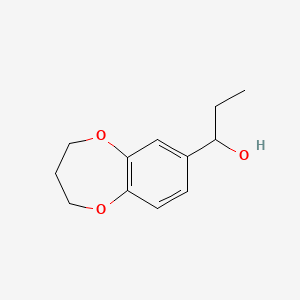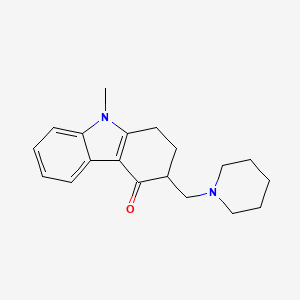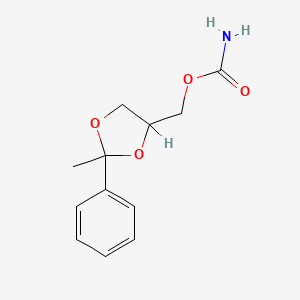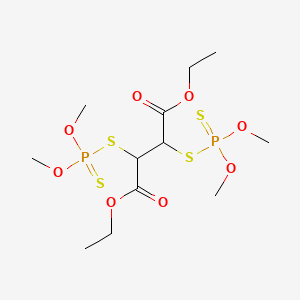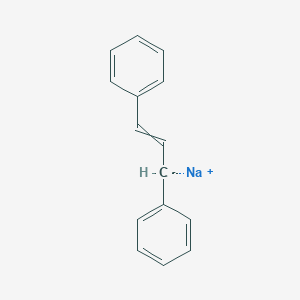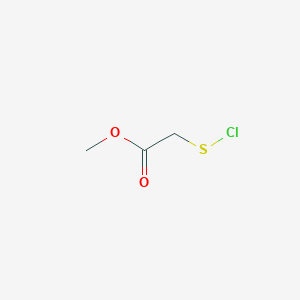
Acetic acid, (chlorothio)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (chlorothio)-, methyl ester: is an organic compound with the molecular formula C3H5ClO2S . It is a derivative of acetic acid where a chlorine and sulfur atom are introduced into the structure. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetic acid, (chlorothio)-, methyl ester can be synthesized through the esterification of acetic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production: Industrially, this compound can be produced by the chlorination of thioacetic acid followed by esterification with methanol. The process involves controlled chlorination to ensure the correct substitution pattern and subsequent esterification under acidic conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Acetic acid, (chlorothio)-, methyl ester undergoes hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, KOH, or amines.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Acetic acid and methanol.
Substitution: Various substituted acetic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactive ester group.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
Mechanism:
Ester Hydrolysis: The ester bond in acetic acid, (chlorothio)-, methyl ester is susceptible to hydrolysis, which involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of acetic acid and methanol.
Substitution Reactions: The chlorine atom can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of substituted products.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can act as a substrate for esterases and other enzymes that catalyze hydrolysis or substitution reactions.
Comparación Con Compuestos Similares
Methyl chloroacetate: Similar in structure but lacks the sulfur atom.
Methyl thioacetate: Contains sulfur but lacks the chlorine atom.
Methyl monochloroacetate: Similar but with a different substitution pattern.
Uniqueness:
Dual Substitution: The presence of both chlorine and sulfur atoms in acetic acid, (chlorothio)-, methyl ester makes it unique compared to other esters, providing distinct reactivity and applications in chemical synthesis.
Propiedades
Número CAS |
33537-30-3 |
|---|---|
Fórmula molecular |
C3H5ClO2S |
Peso molecular |
140.59 g/mol |
Nombre IUPAC |
methyl 2-chlorosulfanylacetate |
InChI |
InChI=1S/C3H5ClO2S/c1-6-3(5)2-7-4/h2H2,1H3 |
Clave InChI |
PXYMBFQJCMTEIM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




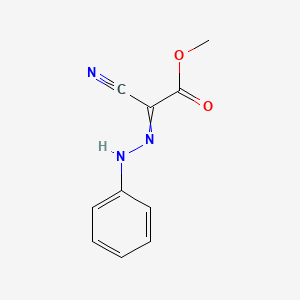
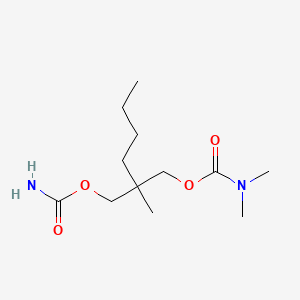
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
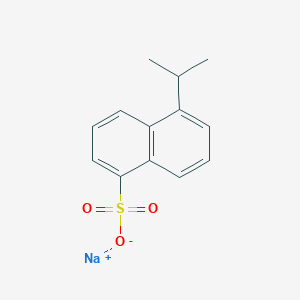
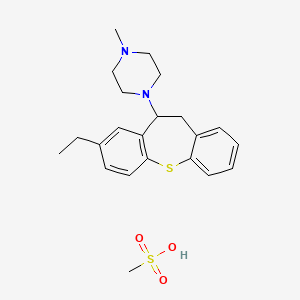
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
